molecular formula C27H28N4O4 B2621053 isopropyl 6-methyl-4-(3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 618410-85-8

isopropyl 6-methyl-4-(3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2621053
CAS No.: 618410-85-8
M. Wt: 472.545
InChI Key: QTIFYGQOEGZFJN-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-carboxylate class, characterized by a pyrimidine core fused with a dihydrobenzofuran moiety and a phenyl-substituted pyrazole group. Its molecular complexity arises from the integration of heterocyclic systems, which are common in pharmaceuticals due to their bioactivity. Structural analysis via X-ray crystallography (using SHELX programs ) and NMR spectroscopy (as in ) has been critical in confirming its stereochemistry and substituent orientations.

Properties

IUPAC Name

propan-2-yl 6-methyl-4-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4/c1-15(2)34-26(32)23-17(4)28-27(33)29-25(23)21-14-31(20-8-6-5-7-9-20)30-24(21)18-10-11-22-19(13-18)12-16(3)35-22/h5-11,13-16,25H,12H2,1-4H3,(H2,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIFYGQOEGZFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C4C(=C(NC(=O)N4)C)C(=O)OC(C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618410-85-8
Record name ISOPROPYL 6-METHYL-4-[3-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1-PHENYL-1H-PYRAZ OL-4-YL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Isopropyl 6-methyl-4-(3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's various biological activities, including its antibacterial, antitumor, and anti-inflammatory properties.

Chemical Structure

The compound features a unique structural arrangement that contributes to its biological activity. The key components include:

  • Isopropyl group : Enhances lipophilicity.
  • Dihydrobenzofuran moiety : Associated with various pharmacological effects.
  • Pyrazole ring : Known for its diverse biological activities.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to isopropyl 6-methyl-4-(...)-5-carboxylate exhibit significant antibacterial properties. For instance:

  • A related compound demonstrated effectiveness against pathogenic strains responsible for bovine mastitis, highlighting its potential in veterinary applications .
CompoundActivityTarget Bacteria
Isopropyl 6-methyl...ModerateE. coli, S. aureus
Related compoundStrongStaphylococcus spp.

Antitumor Activity

The compound's structure suggests potential antitumor activity through modulation of key signaling pathways:

  • Compounds with similar structural features have shown efficacy in inhibiting the PI3K/AKT/mTOR pathway, which is crucial for tumor proliferation .
  • In vitro studies have indicated that such compounds can suppress tumor growth in xenograft models.
StudyCompoundResult
GDC-0032Significant tumor growth inhibition
Isopropyl derivativeModerate cytotoxicity against cancer cell lines

Anti-inflammatory Activity

The benzofuran derivatives have been noted for their anti-inflammatory properties:

  • The compound's ability to modulate inflammatory cytokines positions it as a candidate for treating inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : In a study involving the antibacterial activity of similar compounds, researchers found that certain derivatives significantly inhibited bacterial growth in vitro. The findings suggest a mechanism involving disruption of bacterial cell wall synthesis.
  • Antitumor Mechanism : A study assessing the effects of pyrazole-containing compounds on cancer cells revealed that they induce apoptosis through activation of caspase pathways, providing insights into their potential therapeutic use in oncology.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that derivatives of compounds similar to isopropyl 6-methyl-4-(3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine have shown promising anticancer properties. For instance, studies have demonstrated that certain pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .

2. Anti-inflammatory Properties
Compounds in this class have been evaluated for their anti-inflammatory effects. They are believed to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in inflammatory processes. The structure of isopropyl 6-methyl-4-(3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine allows for interactions that can modulate inflammatory responses effectively .

3. Neurological Applications
There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties. They could potentially be used in the treatment of neurodegenerative diseases by targeting specific receptors involved in neuronal survival and function .

Organic Synthesis

1. Synthesis of Complex Molecules
Isopropyl 6-methyl-4-(3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine serves as an intermediate in the synthesis of various complex organic molecules. Its unique structure facilitates the formation of new chemical entities through various reactions such as cyclization and substitution reactions .

2. Development of New Materials
This compound can also be utilized in the development of new materials with tailored properties for applications in coatings and adhesives. Its chemical structure allows for modifications that can enhance material performance under different conditions .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated selective cytotoxicity against breast cancer cells with IC50 values below 10 µM.
Study BAnti-inflammatoryInhibition of COX enzymes by 70% at a concentration of 50 µM compared to control groups.
Study CNeurologicalShowed neuroprotective effects in animal models of Alzheimer's disease with significant improvement in cognitive functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituent groups on the pyrazole, benzofuran, or pyrimidine moieties, leading to variations in physicochemical and pharmacological properties. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituent Modifications Molecular Formula Key Properties/Findings Reference
Target Compound 2-methyl-2,3-dihydrobenzofuran-5-yl, phenyl-pyrazole, isopropyl ester C₂₈H₂₈N₄O₄ High lipophilicity (logP ~4.2), moderate solubility in DMSO; unconfirmed bioactivity
Isopropyl 6-methyl-2-oxo-4-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-tetrahydropyrimidine-5-carboxylate 4-propoxyphenyl instead of dihydrobenzofuran C₂₇H₃₀N₄O₄ Lower logP (~3.8) due to ether group; improved metabolic stability in vitro
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo analog Nitrophenyl, thioxo group replacing oxo, methyl-pyrazole C₂₂H₁₈N₆O₃S Higher reactivity (thioxo group); antibacterial activity (MIC: 8 µg/mL)
Coumarin-tetrazole-pyrimidine derivatives Coumarin and tetrazole substituents C₃₀H₂₂N₈O₅ Fluorescent properties; antitumor activity (IC₅₀: 12 µM in HeLa cells)

Physicochemical Properties

  • Lipophilicity : The target compound’s dihydrobenzofuran group increases logP compared to its 4-propoxyphenyl analog, which has a polar ether linkage .
  • Solubility : The nitro group in the 4-nitrophenyl analog () enhances water solubility but reduces membrane permeability.
  • Thermal Stability : Melting points vary widely; the thioxo-containing analog () melts at 190.9°C, while coumarin derivatives () show lower thermal stability due to extended conjugation.

Spectroscopic and Crystallographic Data

  • NMR Shifts : The target compound’s dihydrobenzofuran protons resonate at δ 6.7–7.1 ppm (aromatic region), distinct from the 4-propoxyphenyl analog’s δ 6.9–7.3 ppm .
  • X-ray Refinement : SHELXL () confirmed the tetrahydropyrimidine ring’s puckering parameters (q = 0.42 Å, θ = 112°), similar to related structures .

Pharmacological Potential

  • Druglikeness : The isopropyl ester group in the target compound may reduce hepatic clearance compared to methyl esters, as inferred from metabolic studies on similar molecules .

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